TELLURIC ACID

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

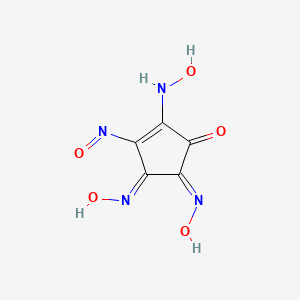

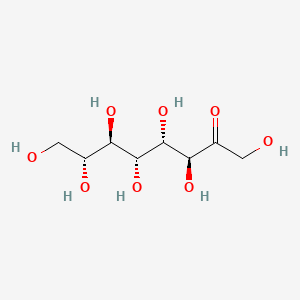

Telluric acid is formed by the oxidation of tellurium or tellurium dioxide with a powerful oxidizing agent such as hydrogen peroxide, chromium trioxide, or sodium peroxide . The reaction can be summarized as follows: TeO2 + H2O2 + 2 H2O → Te(OH)6 . Crystallization of telluric acid solutions below 10 °C gives telluric acid tetrahydrate Te(OH)6·4H2O .Molecular Structure Analysis

Telluric acid has an octahedral geometry . The first two negative charges (on deprotonation) would be formed on the two oppositely directed alcohol groups (to minimize repulsion) and be far from each other . The third negative charge instead would be much closer to either of the two existing negative charges .Chemical Reactions Analysis

Telluric acid is a weak acid. It reacts with strong bases to make tellurates . It is a powerful oxidizing agent . It can be dehydrated to make tellurium trioxide .Physical And Chemical Properties Analysis

Telluric acid is a white crystalline solid made up of octahedral Te(OH)6 molecules which persist in aqueous solution . It is a weak acid which is dibasic, forming tellurate salts with strong bases and hydrogen tellurate salts with weaker bases or upon hydrolysis of tellurates in water .Scientific Research Applications

Telluric Acid Overview

Telluric acid (H6TeO6) is a compound formed by the oxidation of tellurium or tellurium dioxide with powerful oxidizing agents such as hydrogen peroxide, chromium trioxide, or sodium peroxide . It is a crystalline solid with strong acidic properties and solubility in water. Now, let’s explore its applications in various fields:

Chemical Synthesis

Telluric acid serves as a precursor for the synthesis of tellurium-based compounds. Researchers use it to create novel materials with interesting properties. For instance, some of these compounds exhibit semiconducting behavior, making them valuable for electronic devices .

Absorption of Certain Compounds

Due to its chemical stability and solubility in aqueous solutions, telluric acid can absorb specific compounds. This property makes it useful in various chemical processes and industrial applications .

Tellurium Salts Production

Telluric acid plays a crucial role in the production of tellurium salts. These salts find applications in diverse areas, including pigments, glass, ceramics, and other industrial processes .

Optoelectronic Applications

Tellurium nanostructures, derived from telluric acid, demonstrate promising applications in optoelectronics. Researchers have synthesized tellurium nanostructures using simple, one-step, wet-chemical techniques. These structures can enhance the performance of optoelectronic devices .

Biomedical Applications (Bonus!)

While not directly related to telluric acid, it’s worth mentioning that nanoscale tellurium has shown promise in nanomedicine. It serves as an antibacterial and anticancer agent, as well as an imaging agent. However, the biological role of tellurium within living organisms remains mostly unknown .

Mechanism of Action

Target of Action

Telluric acid, or more accurately orthotelluric acid, is a chemical compound with the formula Te(OH)₆ . It is a weak acid which is dibasic, forming tellurate salts with strong bases and hydrogen tellurate salts with weaker bases or upon hydrolysis of tellurates in water . It is used as a tellurium-source in the synthesis of oxidation catalysts .

Mode of Action

Telluric acid interacts with its targets through its oxidizing properties . It can react with strong bases to form tellurates . It is a powerful oxidizing agent and can be dehydrated to make tellurium trioxide .

Biochemical Pathways

Telluric acid has been shown to influence several biochemical pathways. In particular, it has been found to affect the TLR4, Nrf2, and PI3K/Akt signaling pathways . These pathways play crucial roles in immune response, oxidative stress response, and cell survival respectively .

Pharmacokinetics

It is known that telluric acid is a white crystalline solid that is soluble in water . This suggests that it could be absorbed and distributed in the body through the bloodstream. Its metabolism and excretion are areas of ongoing research.

Result of Action

It has been shown to haveantioxidant and anti-inflammatory capabilities in experimental endotoxemia . It has also been used in research as a precursor for the synthesis of tellurium-based compounds with interesting properties .

Action Environment

The action of telluric acid can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be affected by the hydration status of the body . Additionally, as an oxidizing agent, it could potentially cause fires or explosions when combined with certain substances, so it should be handled with care .

Safety and Hazards

Future Directions

Over the past decade, the chemistry of telluric acid and its derivatives, tellurates, has increasingly attracted the attention of researchers . Hydroxidocompounds of Te(VI) are stable in ambient conditions, soluble in water, and less toxic compared to other tellurium compounds . The emerging importance of the unique properties of tellurium compounds is apparent from the variety of their known and potential applications in both inorganic and organic chemistry, as well as materials science .

properties

| { "Design of the Synthesis Pathway": "The synthesis of Telluric Acid can be achieved through the oxidation of Tellurium metal or Tellurium dioxide with a strong oxidizing agent such as nitric acid or hydrogen peroxide.", "Starting Materials": [ "Tellurium metal or Tellurium dioxide", "Nitric acid or Hydrogen peroxide" ], "Reaction": [ "If using Tellurium metal, it must be dissolved in concentrated nitric acid to form Telluric acid.", "If using Tellurium dioxide, it must be mixed with concentrated hydrogen peroxide and heated to form Telluric acid.", "The resulting Telluric acid can be purified through precipitation or distillation." ] } | |

CAS RN |

13451-14-4 |

Molecular Formula |

H6O6Te |

Molecular Weight |

229.642 |

IUPAC Name |

telluric acid;dihydrate |

InChI |

InChI=1S/H2O4Te.2H2O/c1-5(2,3)4;;/h(H2,1,2,3,4);2*1H2 |

InChI Key |

VCYUGZHEVVXOPD-UHFFFAOYSA-N |

SMILES |

O.O.O[Te](=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one hydrochloride](/img/structure/B576989.png)